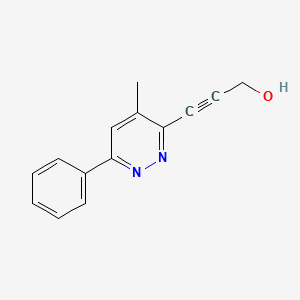![molecular formula C7H4N8O B12562753 Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- CAS No. 194496-75-8](/img/structure/B12562753.png)
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. The presence of azido groups at positions 4 and 6, along with a methyl group at position 3, makes this compound particularly interesting for various chemical and biological applications. This compound is known for its potential in medicinal chemistry and materials science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- typically involves the reaction of 3-methylisoxazole with suitable electrophilic agents. One common method includes the use of 5-aminoisoxazole as a starting material, which undergoes heterocyclization reactions with 1,3-dielectrophiles . Another approach involves the reaction of 3-methylisoxazole with Mannich bases in pyridine under reflux conditions . These methods yield the desired isoxazolo[4,5-c]pyridine derivatives with good efficiency.
Industrial Production Methods
While specific industrial production methods for isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- are not extensively documented, the general principles of heterocyclic synthesis and functionalization can be applied. Industrial production would likely involve scalable reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azido groups or other functional groups present in the molecule.
Substitution: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolo[4,5-c]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- exerts its effects involves interactions with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the compound can interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolo[5,4-b]pyridine: Another isoxazole-pyridine fused compound with different substitution patterns.
Isoxazolo[3,4-a]pyrrolizine: A related heterocyclic system with a different ring fusion pattern.
Uniqueness
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- is unique due to the presence of azido groups at specific positions, which imparts distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
194496-75-8 |
|---|---|
Formule moléculaire |
C7H4N8O |
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
4,6-diazido-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H4N8O/c1-3-6-4(16-13-3)2-5(11-14-8)10-7(6)12-15-9/h2H,1H3 |
Clé InChI |
NFIQGIAJLSXBLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=CC(=NC(=C12)N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)

![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)





![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
